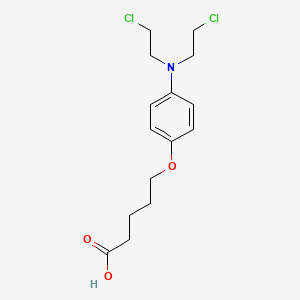![molecular formula C14H16N2O B14001361 4-[2-(4-Aminophenoxy)ethyl]aniline CAS No. 6268-13-9](/img/structure/B14001361.png)
4-[2-(4-Aminophenoxy)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Aminophenoxy)ethyl]aniline: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group attached to a phenoxyethyl chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with an amine.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated aromatic compound with an amine.
Industrial Production Methods: Industrial production of 4-[2-(4-Aminophenoxy)ethyl]aniline typically involves large-scale nitration and reduction processes. The starting materials are often inexpensive and readily available, making this method cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-[2-(4-Aminophenoxy)ethyl]aniline is used as a building block in the synthesis of various polymers and advanced materials. It is particularly valuable in the production of colorless polyimides, which are used in optoelectronic devices due to their excellent thermal and optical properties .
Biology: In biological research, this compound is used as a precursor for the synthesis of various bioactive molecules. It can be modified to create compounds with potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in pharmaceuticals. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry: this compound is used in the production of high-performance polymers and resins. These materials are employed in various industrial applications, including coatings, adhesives, and electronic components .
Wirkmechanismus
The mechanism of action of 4-[2-(4-Aminophenoxy)ethyl]aniline and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism depends on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
4-[2-(4-Aminophenyl)ethyl]aniline: Shares structural similarities but differs in the position of the amino group.
4-(2-Aminoethyl)aniline: Similar structure but lacks the phenoxy group.
4-(2-{2-(4-Aminophenoxy)ethylamino}ethyl)aniline: Contains an additional methyl group, leading to different chemical properties.
Uniqueness: 4-[2-(4-Aminophenoxy)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
6268-13-9 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
4-[2-(4-aminophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c15-12-3-1-11(2-4-12)9-10-17-14-7-5-13(16)6-8-14/h1-8H,9-10,15-16H2 |
InChI-Schlüssel |
UMKLOKPZRGTHPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


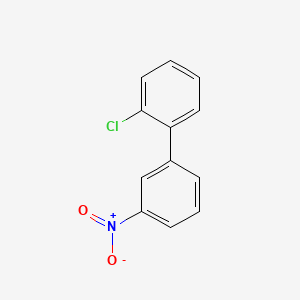

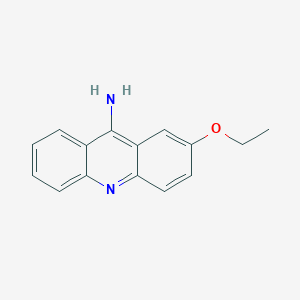
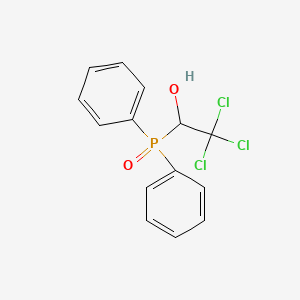


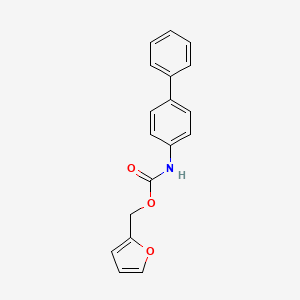
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
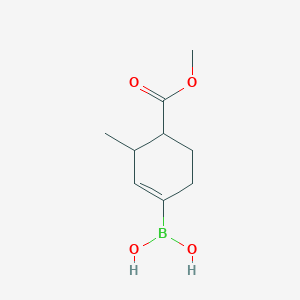

![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
